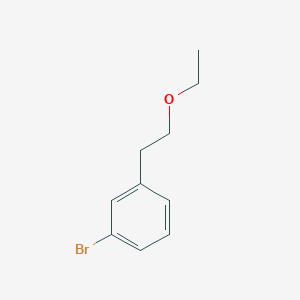

1-Bromo-3-(2-ethoxyethyl)benzene

Description

1-Bromo-3-(2-ethoxyethyl)benzene is a brominated aromatic compound featuring a meta-substituted ethoxyethyl group (–CH₂CH₂OCH₂CH₃). This structure combines the electron-withdrawing bromine atom with the electron-donating ethoxyethyl substituent, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization .

Properties

IUPAC Name |

1-bromo-3-(2-ethoxyethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROULXXJSOPUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Formation

Starting with 3-bromobenzoic acid, oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in dichloromethane (DCM) facilitate the formation of 3-bromobenzoyl chloride. The reaction proceeds at 25–30°C under nitrogen, yielding an oily residue after solvent evaporation.

Friedel-Crafts Acylation

The acyl chloride intermediate reacts with 2-ethoxyethanol in the presence of aluminum chloride (AlCl₃) at 0–5°C. This step introduces a ketone group at the 3-position of the benzene ring. The use of DCM as a solvent minimizes side reactions, while AlCl₃ acts as a Lewis acid to activate the electrophile.

Ketone Reduction

The resulting 3-(2-ethoxyacetyl)-1-bromobenzene undergoes reduction using triethylsilane (Et₃SiH) at 20–25°C. This converts the ketone to a methylene group, yielding this compound. The reduction avoids acetonitrile, preventing the formation of impurities such as N-acetyl byproducts.

Table 1: Reaction Conditions for Friedel-Crafts Pathway

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acyl Chloride Formation | Oxalyl chloride, DMF | DCM | 25–30°C | 95–98 |

| Friedel-Crafts | 2-ethoxyethanol, AlCl₃ | DCM | 0–5°C | 80–85 |

| Reduction | Et₃SiH | DCM | 20–25°C | 70–75 |

Nucleophilic Aromatic Substitution (NAS)

NAS is viable when the aromatic ring is activated by electron-withdrawing groups. However, bromine’s deactivating nature complicates direct substitution. A two-step approach is proposed:

Nitro Group Introduction

Nitration of 3-(2-ethoxyethyl)benzene at the 1-position using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates 1-nitro-3-(2-ethoxyethyl)benzene. The nitro group serves as a meta-director for subsequent bromination.

Bromination and Nitro Reduction

Bromination with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) replaces the nitro group with bromine. Catalytic hydrogenation (H₂/Pd-C) reduces any residual nitro groups, yielding the target compound.

Limitations : Low regioselectivity and competing side reactions reduce yields (<50%).

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables precise control over substituent placement. For this method:

Boronic Acid Preparation

3-(2-ethoxyethyl)phenylboronic acid is synthesized via lithiation of this compound followed by reaction with triisopropyl borate.

Coupling Reaction

The boronic acid reacts with 1-bromo-3-iodobenzene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water). This method achieves high regioselectivity (>90%) but requires costly catalysts.

Table 2: Cross-Coupling Parameters

| Component | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium carbonate |

| Solvent | Ethanol/water (3:1) |

| Temperature | 80°C |

Grignard Reaction-Based Alkylation

Grignard reagents offer a route to introduce ethoxyethyl chains:

Grignard Reagent Synthesis

2-ethoxyethyl magnesium bromide is prepared from 2-ethoxyethyl bromide and magnesium in tetrahydrofuran (THF).

Alkylation of Bromobenzene

The Grignard reagent reacts with 1-bromo-3-iodobenzene in the presence of a nickel catalyst (NiCl₂(dppe)), forming the carbon-carbon bond. Acidic workup yields the target compound.

Challenges : Competing aryl-aryl coupling and low yields (~40%) limit scalability.

Halogen Exchange Reactions

Metal-halogen exchange using organometallic reagents provides an alternative pathway:

Lithium-Halogen Exchange

1,3-Dibromobenzene undergoes lithiation at the 1-position using n-butyllithium (n-BuLi) in THF at −78°C. Quenching with 2-ethoxyethyl iodide introduces the ethoxyethyl group.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethoxyethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding hydrogenated benzene derivative.

Scientific Research Applications

1-Bromo-3-(2-ethoxyethyl)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethoxyethyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The benzene ring’s aromaticity is preserved throughout the reaction, ensuring the stability of the intermediate and final products.

Comparison with Similar Compounds

Substituent Variations and Positional Isomers

Key structural analogs differ in substituent type, chain length, and substitution position:

Positional Isomerism : Para-substituted analogs (e.g., 1-Bromo-4-(2-methoxyethoxy)benzene) exhibit lower melting points and altered solubility compared to meta-substituted derivatives due to symmetry differences .

Electronic Effects

- Electron-Donating Groups : Ethoxyethyl and dimethoxymethyl groups activate the benzene ring toward electrophilic substitution but deactivate meta-bromine toward nucleophilic displacement .

- Electron-Withdrawing Groups : Trifluoroethoxy or bromopropyl substituents increase the electrophilicity of the bromine atom, accelerating SNAr (nucleophilic aromatic substitution) reactions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Ethoxyethyl-substituted derivatives show moderate reactivity due to steric hindrance, whereas bromopropyl analogs undergo faster cross-coupling (e.g., with arylboronic acids) .

- Buchwald-Hartwig Amination : Electron-donating groups (e.g., ethoxyethyl) slow amination rates compared to electron-withdrawing substituents .

Spectroscopic and Physical Properties

NMR Data Comparison

Biological Activity

Overview

1-Bromo-3-(2-ethoxyethyl)benzene, with the CAS number 2270910-83-1, is a bromobenzene derivative characterized by a bromine atom attached to a benzene ring and an ethoxyethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : CHBrO

- Molecular Weight : 229.11 g/mol

- Structure : The compound features a bromine atom and an ethoxyethyl group, which influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, particularly through electrophilic and nucleophilic reactions. The bromine atom can act as an electrophile, while the ethoxyethyl group may participate in nucleophilic attacks under specific conditions. This dual reactivity allows the compound to engage in diverse biochemical pathways, potentially leading to therapeutic effects or toxicity.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, particularly epoxide hydrolases. These enzymes are crucial for drug metabolism and detoxification processes, suggesting that this compound could play a role in modulating drug efficacy and safety.

Cytotoxicity Studies

In studies assessing cytotoxicity, compounds similar to this compound have shown varying degrees of toxicity against cancer cell lines. For instance, related brominated compounds have been evaluated using the MTT assay, revealing IC values that indicate their effectiveness in inhibiting cell proliferation. Although specific data for this compound is limited, the trends observed in similar compounds suggest potential cytotoxic properties.

Case Study 1: Interaction with Biological Pathways

A study explored the interaction of brominated compounds with biological pathways involving oxidative stress. The findings indicated that these compounds could induce oxidative stress in cells, leading to apoptosis. This mechanism is significant for understanding the potential therapeutic applications of this compound in cancer treatment.

Case Study 2: Synthesis and Application in Drug Development

Another investigation focused on the synthesis of derivatives of this compound as intermediates in drug development. The study highlighted how modifications to the ethoxyethyl group could enhance selectivity and potency against specific biological targets, paving the way for new therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC (μg/ml) | Mechanism of Action |

|---|---|---|---|

| This compound | CHBrO | TBD | Epoxide hydrolase inhibition |

| 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene | CHBrO | TBD | Electrophilic interactions |

| 4-Bromobenzyl alcohol | CHBrO | TBD | Oxidative stress induction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-(2-ethoxyethyl)benzene, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Alkylation : React 1-bromo-3-ethylbenzene with ethylene oxide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C) to avoid over-alkylation .

- Bromination Post-Functionalization : Introduce the ethoxyethyl group via Williamson ether synthesis (e.g., reacting 3-bromo-phenethyl alcohol with ethyl bromide/KOH), followed by bromination using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN catalyst, CCl₄ solvent) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Validate purity via HPLC or GC-MS.

Q. How can key physicochemical properties (e.g., boiling point, solubility) be experimentally determined for this compound?

- Methodology :

- Boiling Point : Perform microdistillation under reduced pressure (e.g., 10 mmHg) and compare with computational predictions (e.g., Antoine equation).

- Solubility : Use shake-flask method in solvents like DMSO, ethanol, and water. Quantify via UV-Vis spectroscopy at λmax ≈ 260 nm .

- Density/Refractive Index : Measure using a pycnometer and Abbe refractometer, respectively. Cross-reference with DFT calculations (e.g., Gaussian 16) .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodology :

- NMR : <sup>1</sup>H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.4–3.6 ppm for ethoxy methylene) and <sup>13</sup>C NMR (δ 70–75 ppm for ether carbons) .

- IR Spectroscopy : Confirm C-Br stretch (≈ 560 cm<sup>-1</sup>) and ether C-O-C (≈ 1120 cm<sup>-1</sup>) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]<sup>+</sup> at m/z 243.

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution be mitigated?

- Methodology :

- Directing Group Strategy : Introduce temporary electron-donating groups (e.g., -OMe) to direct bromination. Remove post-reaction via hydrolysis .

- Catalytic Control : Use Pd-catalyzed C-H activation to selectively functionalize the para position relative to the ethoxyethyl group .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to predict reactive sites and optimize reaction conditions .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?

- Methodology :

- Dose-Response Studies : Perform IC50 assays across multiple concentrations (1 nM–100 µM) to distinguish specific vs. non-specific interactions .

- Structural Analog Testing : Compare activity with derivatives lacking the ethoxyethyl group to isolate functional contributions .

- Molecular Docking : Use AutoDock Vina to simulate binding modes with target enzymes (e.g., cytochrome P450) .

Q. How can synthetic byproducts (e.g., di-brominated isomers) be identified and minimized?

- Methodology :

- HPLC-MS/MS : Detect trace byproducts via reverse-phase chromatography (C18 column) with tandem mass spectrometry .

- Reaction Monitoring : Use in-situ FTIR to track bromine consumption and optimize stoichiometry .

- Temperature Control : Maintain sub-0°C conditions during bromination to suppress radical chain branching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.